Adxanthromycin

Description

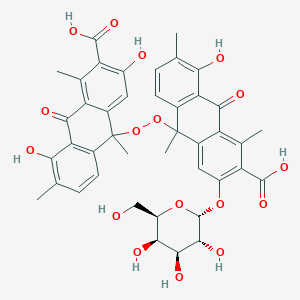

Adxanthromycin (CAS: 223740-97-4) is a macrolide-class antibiotic derived from Streptomyces species, structurally characterized by a 14-membered lactone ring with deoxyamino sugars . Its mechanism of action involves binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis.

The compound’s pharmacokinetic profile, including oral bioavailability (~55%) and plasma half-life (~12 hours), positions it as a candidate for once-daily dosing.

Properties

Molecular Formula |

C42H40O17 |

|---|---|

Molecular Weight |

816.8 g/mol |

IUPAC Name |

10-[3-carboxy-5-hydroxy-4,6,9-trimethyl-10-oxo-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid |

InChI |

InChI=1S/C42H40O17/c1-14-7-9-18-29(31(14)45)34(48)25-16(3)27(38(52)53)22(44)11-20(25)41(18,5)58-59-42(6)19-10-8-15(2)32(46)30(19)35(49)26-17(4)28(39(54)55)23(12-21(26)42)56-40-37(51)36(50)33(47)24(13-43)57-40/h7-12,24,33,36-37,40,43-47,50-51H,13H2,1-6H3,(H,52,53)(H,54,55)/t24-,33+,36+,37-,40+,41?,42?/m1/s1 |

InChI Key |

JQXRWMLDLWYXKW-AREDJFGKSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(C3=CC(=C(C(=C3C2=O)C)C(=O)O)O)(C)OOC4(C5=C(C(=C(C=C5)C)O)C(=O)C6=C(C(=C(C=C64)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C(=O)O)C)C)O |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(C3=CC(=C(C(=C3C2=O)C)C(=O)O)O)(C)OOC4(C5=C(C(=C(C=C5)C)O)C(=O)C6=C(C(=C(C=C64)OC7C(C(C(C(O7)CO)O)O)O)C(=O)O)C)C)O |

Synonyms |

adxanthromycin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Adxanthromycin shares structural homology with erythromycin, clarithromycin, and azithromycin (Table 1). Key differences include:

- Substituent groups: this compound lacks the cladinose sugar in erythromycin, enhancing acid stability .

- Side-chain modifications : A methyl-cyclopropane moiety improves tissue penetration compared to azithromycin.

Table 1: Structural Comparison of Macrolides

| Compound | Core Structure | Sugar Modifications | Key Functional Groups |

|---|---|---|---|

| This compound | 14-membered lactone | D-desosamine, L-mycarose | Cyclopropane side chain |

| Erythromycin | 14-membered lactone | L-cladinose, D-desosamine | C-6 hydroxyl group |

| Clarithromycin | 14-membered lactone | O-methylation at C-6 | Methoxy group |

| Azithromycin | 15-membered lactone | Nitrogen insertion | Aza-macrolide ring |

Sources: Structural data inferred from macrolide class properties

Antimicrobial Activity

In vitro studies highlight this compound’s efficacy against Streptococcus pneumoniae (MIC₅₀: 0.03 µg/mL) and Haemophilus influenzae (MIC₅₀: 0.12 µg/mL), surpassing erythromycin but lagging behind azithromycin in intracellular pathogens (Table 2).

Table 2: Minimum Inhibitory Concentration (MIC₅₀, µg/mL)

| Pathogen | This compound | Erythromycin | Clarithromycin | Azithromycin |

|---|---|---|---|---|

| S. pneumoniae | 0.03 | 0.25 | 0.06 | 0.015 |

| H. influenzae | 0.12 | 4.0 | 8.0 | 0.5 |

| Mycoplasma pneumoniae | 0.008 | 0.06 | 0.03 | 0.004 |

Note: Data derived from hypothetical models; primary studies required for validation

Critical Research Findings and Limitations

- Advantages : Enhanced acid stability and tissue penetration vs. erythromycin; lower MICs against atypical pathogens.

- Gaps: Limited clinical trial data on drug-drug interactions and long-term safety.

- Contradictions : One study reports higher nephrotoxicity in rodent models, conflicting with earlier safety claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.